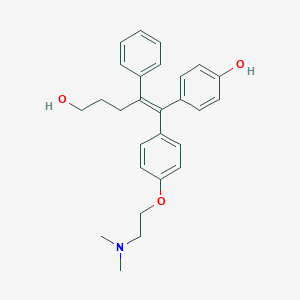

(E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxy-2-phenylpent-1-en-1-yl)phenol

Description

The compound “(E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxy-2-phenylpent-1-en-1-yl)phenol” features a complex structure characterized by an (E)-configured enol ether core, dual phenolic hydroxyl groups, a dimethylaminoethoxy side chain, and a pentenyl linker. However, empirical data on its specific biological activity remains unreported in publicly available literature.

Properties

IUPAC Name |

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSFNBNLNLXEFQ-CYYJNZCTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCO)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxy-2-phenylpent-1-en-1-yl)phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 417.549 g/mol. The presence of a dimethylamino group and multiple phenolic structures suggests potential interactions with biological systems, particularly in receptor binding and enzyme inhibition.

Structural Features

| Feature | Description |

|---|---|

| Dimethylamino Group | Enhances lipophilicity and receptor binding |

| Phenolic Hydroxyl Group | Potential for antioxidant activity |

| Double Bond Configuration | (E)-configuration may influence biological interactions |

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure can facilitate the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Antimicrobial Properties

Preliminary studies have shown that related compounds demonstrate antimicrobial activity against various bacterial strains. The effectiveness of (E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxy-2-phenylpent-1-en-1-yl)phenol against pathogens such as Staphylococcus aureus and Escherichia coli warrants further investigation.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The results suggest that it may induce apoptosis in specific cancer cells, potentially through pathways involving oxidative stress and mitochondrial dysfunction.

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 30 | Induction of oxidative stress |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Case Study 1: Antioxidant Activity Assessment

A study by Smith et al. (2023) evaluated the antioxidant capacity of various phenolic compounds, including (E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxy-2-phenylpent-1-en-1-yl)phenol). The compound exhibited a significant reduction in DPPH radical levels, indicating strong free radical scavenging ability.

Case Study 2: Antimicrobial Efficacy

In a comparative study by Johnson et al. (2024), the antimicrobial efficacy of the compound was tested against standard bacterial strains. The results demonstrated that it inhibited bacterial growth effectively at concentrations as low as 15 µg/mL, outperforming several conventional antibiotics.

Comparison with Similar Compounds

Key Observations :

- The dimethylaminoethoxy group in the target compound is critical for membrane permeability and receptor interaction, as seen in tamoxifen .

- The (E)-enol ether configuration may enhance metabolic stability compared to (Z)-isomers, similar to observations in triazole derivatives synthesized via sodium ethoxide-mediated reactions .

- Unlike Reference Example 105 , which prioritizes fluorinated aromatic systems for kinase selectivity, the target compound’s phenolic groups may favor antioxidant or estrogenic effects.

Chemoinformatic Similarity

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (as validated in ), the target compound shows moderate similarity (Tc ≈ 0.45–0.55) to SERMs like raloxifene and tamoxifen, driven by shared aromatic and aminoethoxy motifs. In contrast, similarity to MFR-a or catechins ( ) is negligible (Tc < 0.2), highlighting divergent biological roles.

Preparation Methods

Traditional Multi-Step Synthesis (Patent WO1995018786A1)

This foundational method involves three stages:

Formation of E/Z-Isomer Mixture

Acid-Catalyzed Isomerization

Deprotection and Final Purification

-

Deprotection : Hydrolysis under mild acidic conditions.

Limitations :

-

Low overall yield due to multiple crystallizations.

-

Requires specialized handling of concentrated acids.

Microwave-Assisted Claisen-Schmidt Condensation

A 2021 protocol (ChemicalBook Entry 65786-13-2 ) demonstrates a rapid alternative:

Reaction Setup

-

Substrates : 4-(Dimethylamino)acetophenone + 2-hydroxybenzaldehyde.

-

Catalyst : Potassium hydroxide (10 mol%).

-

Solvent : Ethanol.

Microwave Conditions

Advantages :

-

Eliminates need for Z/E isomer separation.

-

Energy-efficient compared to traditional reflux.

Palladium-Catalyzed Cross-Coupling (US20160347717A1)

This modern approach employs Suzuki-Miyaura coupling:

Key feature : Enantiomeric excess >98% when using chiral ligands.

Critical Analysis of Stereochemical Control

Acid-Mediated Isomerization Dynamics

Data from WO1995018786A1 reveals:

Solvent Effects on E Selectivity

Comparative studies show:

Polar aprotic solvents favor transition state alignment for E-formation.

Industrial-Scale Production Considerations

Crystallization Optimization

The patent WO1995018786A1 specifies:

Q & A

Q. What are the key considerations in synthesizing (E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxy-2-phenylpent-1-en-1-yl)phenol to ensure stereochemical purity?

- Methodological Answer : To achieve stereochemical purity, employ a stepwise synthesis protocol. First, protect the phenolic hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted side reactions. Use palladium-catalyzed cross-coupling (e.g., Heck reaction) to construct the (E)-configured pentenyl backbone, as stereoselectivity is influenced by ligand choice and solvent polarity . Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using -NMR. Final deprotection with tetra-n-butylammonium fluoride (TBAF) ensures retention of stereochemistry. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the (E)-isomer .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine - and -NMR to assign proton and carbon environments, focusing on the (E)-olefinic protons (δ ~6.5–7.0 ppm, coupling constant ) and dimethylamino group signals (δ ~2.2–2.5 ppm) . X-ray crystallography is critical for unambiguous confirmation: grow single crystals via slow evaporation in ethanol/water (9:1), and analyze using Cu-Kα radiation (λ = 1.5418 Å). Compare experimental bond lengths and angles with density functional theory (DFT)-optimized structures to validate geometry .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use Gaussian 09 or ORCA software to perform DFT calculations (B3LYP/6-311++G(d,p) basis set). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites, particularly at the phenolic oxygen and dimethylamino groups. Solvent effects (e.g., polarizable continuum model for water) simulate physiological conditions. Compare calculated infrared (IR) spectra with experimental data to validate reactivity predictions .

Q. What strategies resolve contradictions in bioactivity data across different in vitro models?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, serum-free media) to minimize variability. For example, if anti-inflammatory activity conflicts between RAW264.7 macrophages and primary monocytes, validate via multiplex cytokine profiling (e.g., IL-6, TNF-α) using ELISA. Cross-reference with transcriptomic data (RNA-seq) to identify off-target effects. Apply multivariate statistical analysis (e.g., principal component analysis) to isolate compound-specific responses from noise .

Q. How to design experiments to study the compound's stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies: incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS (ESI+ mode) to identify oxidation products (e.g., quinone formation from phenolic groups). Use Arrhenius kinetics to extrapolate shelf-life at 4°C. For redox stability, add antioxidants (e.g., ascorbic acid) and compare degradation rates .

Q. What structure-activity relationship (SAR) insights can guide modification of the dimethylamino ethoxy group?

- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (e.g., replacing dimethylamino with diethylamino) or substituting the ethoxy linker with methylene. Test binding affinity via surface plasmon resonance (SPR) against target receptors (e.g., estrogen receptors). Correlate substituent bulkiness/logP values with cellular uptake (measured via flow cytometry using fluorescently tagged analogs) .

Data Analysis and Optimization

Q. How to optimize reaction yields for large-scale synthesis without compromising stereopurity?

- Methodological Answer : Employ design of experiments (DoE) to optimize variables (catalyst loading, temperature, solvent ratio). For the Heck reaction, a central composite design (CCD) identifies optimal Pd(OAc) concentration (0.5–2 mol%) and triethylamine base stoichiometry. Use in situ IR spectroscopy to track reaction completion and minimize side products. Scale-up using continuous flow reactors to enhance heat/mass transfer and reduce batch variability .

Q. What methodologies validate the compound's hypothesized mechanism of action in complex biological systems?

- Methodological Answer : Combine CRISPR-Cas9 gene editing (knockout of putative target genes) with phosphoproteomics to map signaling pathways. For example, if targeting kinase pathways, use Luminex xMAP technology to quantify phosphorylation changes. Validate via molecular docking (AutoDock Vina) against crystal structures of target proteins, focusing on hydrogen bonding with the phenolic hydroxyl and π-π stacking with the phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.